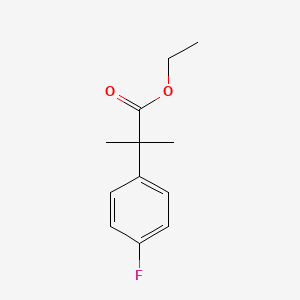
Ethyl 2-(4-fluorophenyl)-2-methylpropanoate
Overview
Description
Ethyl 2-(4-fluorophenyl)-2-methylpropanoate is a useful research compound. Its molecular formula is C12H15FO2 and its molecular weight is 210.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 2-(4-fluorophenyl)-2-methylpropanoate is an organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound has the following chemical characteristics:
- Molecular Formula : C12H15F O2
- Molecular Weight : Approximately 210.25 g/mol
The presence of a fluorine atom in the para position of the phenyl ring enhances its lipophilicity, which may influence its interaction with biological targets.
Research indicates that compounds with similar structures often interact with neurotransmitter systems, potentially affecting serotonin and dopamine pathways. This compound may act as an agonist or antagonist at various receptor sites, suggesting therapeutic implications for neurological disorders such as anxiety and depression.
Antimicrobial and Antiparasitic Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, in vitro assays demonstrated its efficacy against various strains of bacteria and parasites. A notable case study involved its application in treating Plasmodium falciparum infections, where it showed promising results in reducing parasitemia levels in infected models.
Anti-inflammatory Properties
Compounds similar to this compound have demonstrated anti-inflammatory effects in preclinical models. For example, studies on structurally related compounds revealed their ability to reduce inflammatory markers in rat models of arthritis, suggesting a potential application in treating inflammatory diseases.
Case Studies
-
Antimalarial Efficacy :
- In a study involving SCID mice infected with P. falciparum, this compound was tested for its ability to reduce parasitemia. Results indicated a significant reduction in parasite load compared to untreated controls, highlighting its potential as an antimalarial agent.
-
Neuropharmacological Effects :
- Another investigation evaluated the compound's impact on neurotransmitter modulation. It was found to influence serotonin receptors, suggesting a role in mood regulation and potential applications in treating mood disorders.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through SAR studies that evaluate how structural modifications affect its potency and selectivity.
| Modification | Activity Change | Reference |
|---|---|---|
| Addition of fluorine | Increased lipophilicity | |
| Methyl group variation | Altered receptor affinity |
Properties
IUPAC Name |
ethyl 2-(4-fluorophenyl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO2/c1-4-15-11(14)12(2,3)9-5-7-10(13)8-6-9/h5-8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIDQFWQOZRJFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















